3',6'-Diacetoxybenzonorbornadiene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Diacetoxybenzonorbornadiene typically involves the reaction of benzonorbornadiene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for 3’,6’-Diacetoxybenzonorbornadiene are not widely documented, but they likely involve similar acetylation reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Diacetoxybenzonorbornadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
3’,6’-Diacetoxybenzonorbornadiene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,6’-Diacetoxybenzonorbornadiene involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3’,6’-Dihydroxybenzonorbornadiene: Similar structure but with hydroxyl groups instead of acetoxy groups.
3’,6’-Dimethoxybenzonorbornadiene: Contains methoxy groups instead of acetoxy groups.
Uniqueness
3’,6’-Diacetoxybenzonorbornadiene is unique due to its specific acetoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized chemical syntheses and research applications.
Properties
IUPAC Name |
(6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDBDFQIQQOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992850 | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7213-65-2 | |
Record name | 3',6'-Diacetoxybenzonorbornadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC108092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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